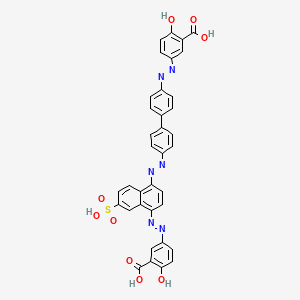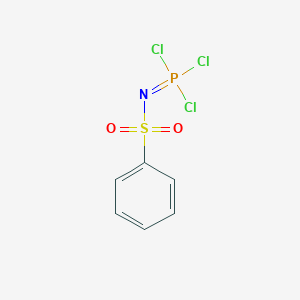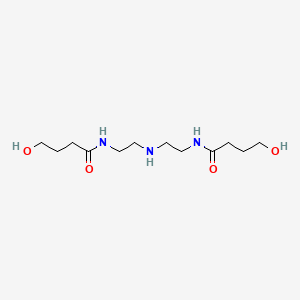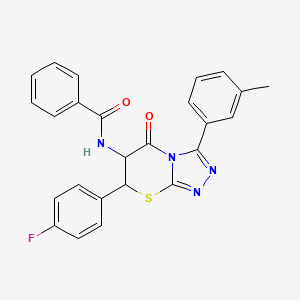
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is a chemical compound known for its unique bicyclic structure and its applications in various fields of scientific research. This compound is characterized by the presence of a bicyclo[2.2.2]octane ring system, which imparts specific chemical properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Diethylamino Group: This step involves the alkylation of the bicyclic system with diethylamine under basic conditions.
Acetylation: The final step is the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Diels-Alder Reactions: Utilizing high-pressure reactors to increase yield.
Continuous Flow Chemistry: For the alkylation and acetylation steps to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Bicyclo(2.2.2)oct-2-yl)-2-(methylamino)acetamide hydrochloride
- N-(Bicyclo(2.2.2)oct-2-yl)-2-(ethylamino)acetamide hydrochloride
Uniqueness
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
102585-30-8 |
|---|---|
Formule moléculaire |
C14H27ClN2O |
Poids moléculaire |
274.83 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.2]octanyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-3-16(4-2)10-14(17)15-13-9-11-5-7-12(13)8-6-11;/h11-13H,3-10H2,1-2H3,(H,15,17);1H |
Clé InChI |
CVHORXSZKOLECP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1CC2CCC1CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)



![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)







